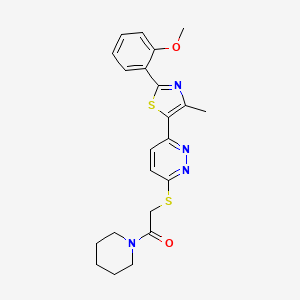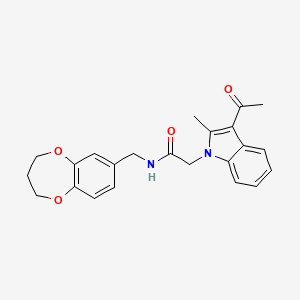![molecular formula C18H20N4O3S B11244373 1,1'-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11244373.png)
1,1'-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with an ethoxyphenyl group and two ethanone groups.
Méthodes De Préparation
The synthesis of 1,1’-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides. This reaction is carried out in the presence of an equimolar quantity of potassium hydroxide, which facilitates the formation of the triazolothiadiazine ring system . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete cyclization and formation of the desired product.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1,1’-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives of the compound.
Substitution: The ethanone groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, and analgesic activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors in the biological system, leading to modulation of their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
1,1’-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone can be compared with other similar compounds, such as:
6-(4-ethoxyphenyl)-3-(tri-F-Me)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine: This compound has a similar triazolothiadiazine core but with different substituents, leading to variations in its biological activities and applications.
3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have different aryl substituents, which can influence their chemical reactivity and biological properties.
The uniqueness of 1,1’-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazolothiadiazine derivatives.
Propriétés
Formule moléculaire |
C18H20N4O3S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-[5-acetyl-6-(4-ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C18H20N4O3S/c1-5-15-19-20-18-22(15)21(12(4)24)16(17(26-18)11(3)23)13-7-9-14(10-8-13)25-6-2/h7-10H,5-6H2,1-4H3 |
Clé InChI |
FKZJDGFPKVMHHX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)OCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244290.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11244293.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B11244301.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11244302.png)
![N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-N'-[(pyridin-2-YL)methyl]ethanediamide](/img/structure/B11244309.png)
![methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B11244313.png)

![N-(2,4-difluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11244328.png)
![N-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244347.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B11244359.png)
![N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11244366.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11244379.png)

